molecular formula C14H10Cl2O B8707934 (2-Chlorobenzyl)(4-chlorophenyl)methanone CAS No. 92152-98-2

(2-Chlorobenzyl)(4-chlorophenyl)methanone

Cat. No.: B8707934
CAS No.: 92152-98-2
M. Wt: 265.1 g/mol
InChI Key: VMEPFMQBGKXQKU-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C14H10Cl2O and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

92152-98-2

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C14H10Cl2O/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h1-8H,9H2

InChI Key

VMEPFMQBGKXQKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To dimethoxyethane (100 mL) were added 4-chlorobenzyl bromide (4.1 g), 4-chlorobenzoyl chloride (2.56 mL), bis(triphenylphosphine)palladium dichloride (702 mg) and zinc powder (2.6 g), and the mixture was stirred for 2 hours under nitrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated in vacuo and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=49/1 to 9/1) to give (2-chlorobenzyl)(4-chlorophenyl)-methanone (4.85 g, yield: 91%) as a powder.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
702 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To diethylether (250 mL) was added magnesium (6.04 g) and a catalytic amount of iodine, and the mixture was stirred. Thereto was gradually added dropwise 2-chlorobenzyl chloride (20.0 g), and the mixture was stirred for 1 hour from the time when the temperature of such mixture began to rise. Thereto was added a solution of 4-chlorobenzonitrile (18.8 g) in tetrahydrofuran/diethylether (20 mL/50 mL), and the mixture was stirred for 3 hours. To the reaction mixture was added an aqueous 2N hydrochloric acid solution (150 mL) under ice-cooling, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was extracted with ethyl acetate, and the organic layer was washed successively with water and brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=40/1 to 20/1) to obtain (2-chlorobenzyl)(4-chlorophenyl)methanone (24.40 g; yield: 74%) as a powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Three
Name
tetrahydrofuran diethylether
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
6.04 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

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